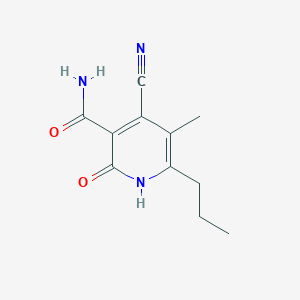![molecular formula C23H24N2O6S2 B14940459 Methyl 3-[(3,4-dimethylphenyl){2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B14940459.png)
Methyl 3-[(3,4-dimethylphenyl){2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 3-[(3,4-DIMETHYLPHENYL)({[(2-METHOXYPHENYL)CARBAMOYL]METHYL})SULFAMOYL]THIOPHENE-2-CARBOXYLATE is a complex organic compound with a unique structure that combines a thiophene ring with various functional groups
Métodos De Preparación
The synthesis of METHYL 3-[(3,4-DIMETHYLPHENYL)({[(2-METHOXYPHENYL)CARBAMOYL]METHYL})SULFAMOYL]THIOPHENE-2-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the sulfonamide and carbamoyl groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine).
Aplicaciones Científicas De Investigación
METHYL 3-[(3,4-DIMETHYLPHENYL)({[(2-METHOXYPHENYL)CARBAMOYL]METHYL})SULFAMOYL]THIOPHENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving thiophene derivatives.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide and carbamoyl groups can form hydrogen bonds with proteins, affecting their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparación Con Compuestos Similares
Similar compounds include other thiophene derivatives with sulfonamide and carbamoyl groups. What sets METHYL 3-[(3,4-DIMETHYLPHENYL)({[(2-METHOXYPHENYL)CARBAMOYL]METHYL})SULFAMOYL]THIOPHENE-2-CARBOXYLATE apart is its specific combination of functional groups, which may confer unique properties and applications. Similar compounds include:
- 3-[(3,4-DIMETHYLPHENYL)SULFAMOYL]THIOPHENE-2-CARBOXYLATE
- METHYL 3-[(2-METHOXYPHENYL)CARBAMOYL]THIOPHENE-2-CARBOXYLATE
Propiedades
Fórmula molecular |
C23H24N2O6S2 |
|---|---|
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
methyl 3-[(3,4-dimethylphenyl)-[2-(2-methoxyanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C23H24N2O6S2/c1-15-9-10-17(13-16(15)2)25(14-21(26)24-18-7-5-6-8-19(18)30-3)33(28,29)20-11-12-32-22(20)23(27)31-4/h5-13H,14H2,1-4H3,(H,24,26) |
Clave InChI |
NVJDUPSZYDJLGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Amino-5-phenyl-2-(2-thienyl)imidazo[1,5-B]pyridazin-3-YL cyanide](/img/structure/B14940380.png)
![(1E)-1-(1,3-benzodioxol-5-ylimino)-8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940386.png)
![4-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940398.png)
![(1E)-1-[(3,4-dichlorophenyl)imino]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940408.png)
![1-{(1R,5S)-7-[(4-Methoxyphenyl)sulfonyl]-9-oxa-3,7-diazabicyclo[3.3.1]non-3-YL}-2-butyn-1-one](/img/structure/B14940411.png)

![1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B14940421.png)
![N-(4-ethoxyphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940428.png)
![2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B14940438.png)
![2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B14940440.png)
![4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14940442.png)
![Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(phenylcarbamoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14940450.png)
![trans-N-{2-[(3S)-2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL]ethyl}-4-[(4-oxoquinazolin-3(4H)-YL)methyl]cyclohexanecarboxamide](/img/structure/B14940453.png)
![2-Methyl-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14940468.png)
